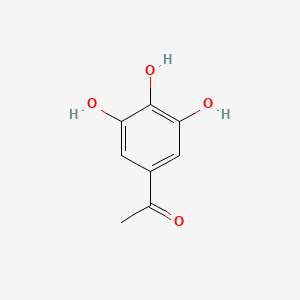

1-(3,4,5-Trihydroxyphenyl)ethanone

Description

Historical Context and Significance in Phytochemistry and Medicinal Chemistry

While the specific historical discovery and isolation of 1-(3,4,5-Trihydroxyphenyl)ethanone are not extensively documented in readily available literature, its roots are intertwined with the broader history of acetophenones and polyphenols. Acetophenones, a class of aromatic ketones, have been recognized for their importance as intermediates in the synthesis of various pharmaceuticals and fragrances for over a century. Polyphenols, ubiquitous in the plant kingdom, have a long history of use in traditional medicine due to their recognized health benefits.

The synthesis of related hydroxyacetophenones, such as its isomer 2',4',6'-Trihydroxyacetophenone (phloroacetophenone), has been described in chemical literature for many years, often involving methods like the Friedel-Crafts acylation of polyhydroxylated benzene (B151609) derivatives. A common laboratory synthesis for 1-(3,4,5-Trihydroxyphenyl)ethanone involves the reaction of gallacetophenone (B154301) trimethyl ether with aluminium chloride in refluxing chlorobenzene. biosynth.com

The significance of 1-(3,4,5-Trihydroxyphenyl)ethanone in phytochemistry lies in its potential presence in various plant species, although specific natural sources are not widely reported. Phytochemical screening of plant extracts is a common practice to identify and isolate such bioactive compounds. In medicinal chemistry, the interest in this compound stems from the well-established biological activities of its core structural components: the catechol (1,2-dihydroxybenzene) and pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moieties are known to be potent antioxidants. The acetyl group can also influence its chemical reactivity and biological interactions.

Structural Classification within Acetophenones and Polyphenols

1-(3,4,5-Trihydroxyphenyl)ethanone is classified as an acetophenone (B1666503) due to the presence of an acetyl group (–COCH₃) attached to a phenyl ring. The general structure of acetophenone is C₆H₅COCH₃. The "1-(...)-ethanone" part of its systematic name indicates the attachment of the acetyl group to the phenyl ring.

Furthermore, it is categorized as a polyphenol because its structure contains a benzene ring with more than one hydroxyl (–OH) group. Specifically, the presence of three hydroxyl groups on the phenyl ring at positions 3, 4, and 5 places it in the sub-category of trihydroxyphenols. This polyphenolic nature is a key determinant of its chemical and biological properties, particularly its antioxidant capacity.

Overview of Current Research Landscape and Academic Interest Surrounding this Chemical Compound

The current research landscape for 1-(3,4,5-Trihydroxyphenyl)ethanone is characterized by a growing interest in its potential therapeutic applications. While research directly on this compound is still emerging compared to more well-known polyphenols, several studies on its derivatives and related structures highlight its potential.

Academic interest is primarily focused on the following areas:

Antioxidant Activity: The trihydroxy substitution on the phenyl ring suggests strong antioxidant potential. Research on related compounds, such as 3,4,5-trihydroxyphenylacetamide derivatives, has demonstrated potent radical scavenging and anti-lipid peroxidation activities. nih.govnih.gov

Anti-inflammatory Effects: The anti-inflammatory properties of polyphenols are well-documented. Studies on structurally similar compounds, like 3,4,5-trihydroxycinnamic acid, have shown inhibitory effects on pro-inflammatory mediators. nih.gov

Cytotoxic and Anticancer Potential: A significant area of investigation is the cytotoxic effect of derivatives of 1-(3,4,5-Trihydroxyphenyl)ethanone against various cancer cell lines. For instance, a dodecylbenzoate derivative has shown promising results in inducing apoptosis in human leukemia cells. nih.govresearchgate.net This suggests that the core 1-(3,4,5-trihydroxyphenyl)ethanone structure could be a valuable scaffold for the development of new anticancer agents.

Enzyme Inhibition: The compound and its derivatives are being explored as inhibitors of various enzymes. For example, derivatives of related nitro-catechol structures have been synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov

Chemical Probe: 1-(3,4,5-Trihydroxyphenyl)ethanone has also been identified as a chemical probe for investigating protein synthesis. biosynth.com

The academic community continues to explore the synthesis of new derivatives to enhance the biological activity and understand the structure-activity relationships of this promising chemical scaffold.

Detailed Research Findings

Recent research has begun to shed light on the specific biological activities of 1-(3,4,5-Trihydroxyphenyl)ethanone and its derivatives.

Cytotoxic Activity of a 1-(3,4,5-Trihydroxyphenyl)ethanone Derivative

A study investigating the cytotoxic effects of 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, a derivative of 1-(3,4,5-Trihydroxyphenyl)ethanone, on human leukemia cell lines (K562 and Jurkat) revealed significant activity. The compound was found to reduce cell viability in a dose- and time-dependent manner. nih.govresearchgate.net

Table 1: Cytotoxic Activity (IC₅₀ values in µM) of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate

| Cell Line | 24 hours | 48 hours | 72 hours |

| K562 | 9.29 ± 0.56 | 7.27 ± 0.34 | 5.82 ± 0.41 |

| Jurkat | 4.39 ± 0.43 | 2.70 ± 0.35 | 2.16 ± 0.26 |

Data sourced from a study on the molecular cytotoxic mechanisms of the compound. nih.govresearchgate.net

The study further elucidated the mechanism of action, indicating that the compound induces apoptosis (programmed cell death) by promoting the expression of pro-apoptotic proteins like Bax and p53, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Compound Names Mentioned in this Article

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKQQKPQRYUGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187389 | |

| Record name | Acetophenone, 3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33709-29-4 | |

| Record name | 3′,4′,5′-Trihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33709-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 3,4,5-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modifications of 1 3,4,5 Trihydroxyphenyl Ethanone

Established Synthetic Pathways for 1-(3,4,5-Trihydroxyphenyl)ethanone and its Isomers

The synthesis of 1-(3,4,5-trihydroxyphenyl)ethanone and its isomers can be achieved through both classical and modern organic chemistry techniques.

Classical Organic Synthesis Methodologies

A traditional and well-established method for the synthesis of polyhydroxyacetophenones is the Friedel-Crafts acylation. This reaction typically involves the treatment of a polyhydroxylated benzene (B151609) ring, such as pyrogallol (B1678534) (1,2,3-trihydroxybenzene), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

One specific classical preparation of 1-(3,4,5-trihydroxyphenyl)ethanone involves the demethylation of its corresponding trimethyl ether, 1-(3,4,5-trimethoxyphenyl)ethanone. This is achieved by reacting the trimethyl ether with aluminium chloride in refluxing chlorobenzene, yielding the desired trihydroxylated product in a reported 71% yield. guidechem.com

The synthesis of the isomeric gallacetophenone (B154301) (1-(2,3,4-trihydroxyphenyl)ethanone) is also well-documented through classical methods. The Nencki reaction, a modification of the Friedel-Crafts acylation, utilizes the reaction of pyrogallol with acetic anhydride in the presence of zinc chloride to produce gallacetophenone.

Modern Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly catalytic systems for acylation reactions. While specific catalytic methods for the direct synthesis of 1-(3,4,5-trihydroxyphenyl)ethanone are not extensively documented in readily available literature, related reactions provide insight into potential modern approaches.

For instance, the use of solid acid catalysts, such as zeolites, has been explored for the Friedel-Crafts acylation of aromatic ethers. This approach offers advantages in terms of catalyst recyclability and reduced waste generation. Another green chemistry approach involves the use of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as a catalyst for the acylation of phloroglucinol, a related polyhydroxybenzene, suggesting its potential applicability to pyrogallol-based syntheses. researchgate.net

Furthermore, advancements in catalysis for related transformations, such as the use of palladium-equipped porous organic polymers for the hydrodeoxygenation of acetophenones, highlight the potential for developing novel catalytic systems for the selective synthesis and modification of 1-(3,4,5-trihydroxyphenyl)ethanone.

Design and Synthesis of Novel 1-(3,4,5-Trihydroxyphenyl)ethanone Derivatives

The core structure of 1-(3,4,5-trihydroxyphenyl)ethanone serves as a scaffold for the design and synthesis of novel derivatives with potential therapeutic applications. A notable example is the synthesis of a series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov

The synthesis of these derivatives involved the introduction of a nitro group at the 5-position of the aromatic ring and the extension of the ethanone (B97240) moiety with a phenyl group. This strategic modification aimed to enhance the inhibitory activity and pharmacokinetic profile of the parent compound. The synthesis of these analogs demonstrates a key strategy in medicinal chemistry: the targeted modification of a lead compound to improve its biological properties.

Structure-Activity Relationship (SAR) Studies of 1-(3,4,5-Trihydroxyphenyl)ethanone and Related Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of more potent and selective analogs.

Impact of Hydroxyl Group Substitution Patterns on Biological Activity

The number and position of hydroxyl groups on the aromatic ring of polyhydroxyacetophenones play a significant role in their biological activity. For instance, in the context of COMT inhibition, the catechol (3,4-dihydroxy) moiety is a critical feature for binding to the enzyme's active site. The addition of a third hydroxyl group at the 5-position, as in 1-(3,4,5-trihydroxyphenyl)ethanone, can modulate this activity.

Modifications of the Ethanone Moiety and Aromatic Ring Systems

Modifications to the ethanone side chain and the aromatic ring of 1-(3,4,5-trihydroxyphenyl)ethanone have been shown to have a profound impact on biological activity. In the aforementioned study on COMT inhibitors, the introduction of a phenyl group at the C2 position of the ethanone moiety was a key modification. nih.gov The study concluded that the carbonyl group of the ethanone and a preferably unsubstituted phenyl ring at this position were essential for prolonged peripheral COMT inhibition. nih.gov This highlights the importance of the steric and electronic properties of this part of the molecule.

General SAR studies on related compound classes, such as chalcones, which share the acetophenone (B1666503) core, have also revealed important trends. For example, the nature and position of substituents on the aromatic rings can significantly affect activities like anticancer and anti-inflammatory effects. These findings provide a broader understanding of how modifications to the core structure of 1-(3,4,5-trihydroxyphenyl)ethanone can be used to tune its biological profile.

Below is a data table summarizing the key structural features and their impact on the biological activity of 1-(3,4,5-Trihydroxyphenyl)ethanone and its analogs, based on the discussed research findings.

| Structural Moiety | Modification | Impact on Biological Activity | Example Compound Class | Reference |

| Aromatic Ring | 3,4-Dihydroxy (Catechol) | Essential for COMT inhibition | COMT Inhibitors | nih.gov |

| Aromatic Ring | Addition of 5-Nitro group | Modulates COMT inhibitory activity | COMT Inhibitors | nih.gov |

| Ethanone Moiety | Carbonyl group | Essential for prolonged peripheral COMT inhibition | COMT Inhibitors | nih.gov |

| Ethanone Moiety | Addition of C2-phenyl group | Important for COMT inhibitory activity | COMT Inhibitors | nih.gov |

Biological Activities and Pharmacological Potential of 1 3,4,5 Trihydroxyphenyl Ethanone

Anticancer and Antitumor Properties

In Vitro Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

Derivatives of 1-(3,4,5-Trihydroxyphenyl)ethanone have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. One such derivative, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, has been shown to reduce the viability of human acute myeloid leukemia (K562) and human acute lymphoblastic leukemia (Jurkat) cells in a manner that is dependent on both concentration and time. nih.govnih.gov Studies have determined the half-maximal inhibitory concentration (IC50) for this compound to be 30 μM in both cell lines. nih.gov For K562 cells specifically, the IC50 values were 9.29 ± 0.56 μM at 24 hours, 7.03 ± 0.34 μM at 48 hours, and 5.82 ± 0.41 μM at 72 hours. nih.gov

The mechanism of action appears to involve the induction of apoptosis, or programmed cell death. nih.govnih.gov This is supported by morphological changes characteristic of apoptosis and the externalization of phosphatidylserine. nih.gov Further investigation into the molecular pathways revealed that the compound induces cell cycle arrest at the G0/G1 phase and increases the population of cells in the sub-G0/G1 phase. nih.govnih.gov This is accompanied by a modification in the ratio of Bax to Bcl-2 proteins and an increase in the expression of p53, a key tumor suppressor protein. nih.govnih.gov The increased expression of Bax is thought to lead to a loss of mitochondrial membrane potential, which in turn allows for the release of apoptosis-inducing factor (AIF) from the mitochondria, ultimately triggering apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity of 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate

| Cell Line | Cancer Type | IC50 (µM) | Time (hours) |

|---|---|---|---|

| K562 | Human Acute Myeloid Leukemia | 9.29 ± 0.56 | 24 |

| K562 | Human Acute Myeloid Leukemia | 7.03 ± 0.34 | 48 |

| K562 | Human Acute Myeloid Leukemia | 5.82 ± 0.41 | 72 |

| Jurkat | Human Acute Lymphoblastic Leukemia | 30 | Not Specified |

In Vivo Efficacy in Preclinical Tumor Models

While direct in vivo studies on 1-(3,4,5-Trihydroxyphenyl)ethanone are limited, research on structurally related compounds provides insights into its potential antitumor effects. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analog, has shown in vivo antitumor activity in mice with sarcoma 180 cells. nih.gov This compound demonstrated tumor inhibition rates of 30.9% and 48.2% at different doses. nih.gov Furthermore, PHT enhanced the antitumor response of the chemotherapy drug 5-fluorouracil. nih.gov Another related compound, 5-fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4-pyrimidinedione (FD-1), has shown significant activity against various solid tumors in animal models, including Ehrlich carcinoma, sarcoma-180, and hepatoma AH130. nih.gov These findings suggest that compounds with a similar phenyl structure may possess valuable antitumor properties in living organisms.

Anti-inflammatory Effects

Modulation of Inflammatory Mediators and Cytokines

The anti-inflammatory potential of compounds structurally related to 1-(3,4,5-Trihydroxyphenyl)ethanone has been investigated. For example, 3,4,5-Trihydroxycinnamic acid (THCA) has been shown to exert anti-inflammatory effects in human keratinocyte cells stimulated with a mixture of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ). nih.gov THCA was found to reduce the secretion and mRNA expression of several pro-inflammatory molecules, including interleukin (IL)-6 and IL-8, as well as various chemokines. nih.gov This suggests that it can modulate the production of key mediators involved in the inflammatory response. Additionally, the 3,4,5-trimethoxybenzyl moiety, which shares a core structure, is found in compounds known for their anti-inflammatory activity, including selective COX-2 inhibitors. mdpi.com

Regulation of Immune Responses in Inflammatory Conditions

The regulation of immune responses is a critical aspect of controlling inflammation. Endogenous inflammatory mediators can activate specific receptors on nociceptors, such as TRPA1 and TRPV1, leading to neurogenic inflammation. nih.gov This process involves the release of pro-inflammatory peptides like substance P and calcitonin gene-related peptide (CGRP). nih.gov Research has shown that blocking the signaling of these neuropeptides can attenuate the resulting pain phenotype. nih.gov Furthermore, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response, has been linked to anti-inflammatory effects. nih.gov For instance, 3,4,5-Trihydroxycinnamic acid has been shown to upregulate the expression of heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, both of which are regulated by Nrf2. nih.gov

Neuroprotective Effects

The potential of natural compounds to protect neurons from damage is an active area of research. While direct studies on the neuroprotective effects of 1-(3,4,5-Trihydroxyphenyl)ethanone are not extensively available, related compounds have shown promise. Neurotrophins, such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT3), are crucial for neuronal development, survival, and maintenance. mdpi.comfrontiersin.org The activation of their corresponding receptors, like TrkB, can trigger signaling pathways, such as the Akt pathway, which promote neuronal survival and protect against apoptosis. mdpi.com For example, an extract rich in carotenoids has been shown to exert neuroprotective action by protecting against glutamate-induced apoptosis via the TrkB/Akt signaling pathway in hippocampal neuronal cells. mdpi.com Furthermore, tetrahydropiperine (B1681285) (THP), a natural alkaloid, has demonstrated neuroprotective effects in a model of ischemic stroke by activating the PI3K/Akt/mTOR signaling pathway and inhibiting autophagy. nih.gov These findings highlight the potential of compounds that can modulate these neuroprotective pathways.

Protection Against Neuronal Damage and Degeneration

While direct studies on the neuroprotective effects of 1-(3,4,5-Trihydroxyphenyl)ethanone are limited, the broader class of phenolic compounds to which it belongs has demonstrated significant potential in protecting against neuronal damage. Oxidative stress is a key contributor to the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.gov Astrocytes, a type of glial cell in the brain, are crucial for supporting and protecting neurons from reactive oxygen species (ROS). nih.gov Damage to these cells can, therefore, have a direct impact on neuronal survival. nih.gov

Compounds with a similar polyhydroxylated phenyl structure have shown protective effects on neuronal cells. For instance, the flavonoid 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect astrocytes from oxidative stress-induced cell death and reduce the intracellular accumulation of ROS. nih.gov The neuroprotective mechanisms of such phenolic compounds are often attributed to their antioxidant properties, which help to mitigate the damaging effects of free radicals on neuronal cells. mdpi.com Furthermore, some natural alkaloids, like Tetrahydropiperine, have been shown to provide neuroprotection in models of ischemic stroke by modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and autophagy. nih.gov Given the structural similarities and known antioxidant capacity of 1-(3,4,5-Trihydroxyphenyl)ethanone, it is hypothesized that it may offer similar protective benefits against neuronal damage, although further targeted research is necessary to confirm this.

Role in Experimental Models of Neurodegenerative Disorders

The investigation of potential therapeutic agents for neurodegenerative diseases heavily relies on the use of experimental models that replicate aspects of these complex conditions. nih.govnih.gov These models range from traditional cell cultures to more advanced three-dimensional (3D) systems and animal models. nih.govnih.gov For instance, in vitro models of Parkinson's disease can be created using toxins like 1-methyl-4-phenylpyridinium or 6-hydroxydopamine to induce degeneration of dopaminergic neurons. nih.gov Similarly, models for Alzheimer's disease often involve the use of amyloid-β (Aβ) and hyperphosphorylated tau protein to mimic the characteristic protein aggregation seen in the disease. nih.gov

While specific studies utilizing 1-(3,4,5-Trihydroxyphenyl)ethanone in these models are not yet prevalent in the literature, the known neuroprotective effects of related compounds suggest its potential utility. For example, Neurotrophin-3 (NT3), a growth factor, has shown remarkable trophic effects in a zebrafish model of Parkinson's disease by improving locomotor activity and increasing the number of dopaminergic neurons. frontiersin.org The potential of 1-(3,4,5-Trihydroxyphenyl)ethanone to modulate oxidative stress pathways indicates that it could be a valuable candidate for investigation in these experimental models. Future research could involve applying this compound to in vitro models of neurodegeneration to assess its ability to prevent neuronal cell death, reduce protein aggregation, or modulate inflammatory responses, which are all key pathological features of these disorders. nih.govnih.gov

Antioxidant Activities

Free Radical Scavenging Capabilities and Redox Modulation

1-(3,4,5-Trihydroxyphenyl)ethanone belongs to the family of phenolic compounds, which are well-regarded for their antioxidant properties. mdpi.com The antioxidant activity of these molecules is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and preventing a cascade of oxidative damage. The presence of multiple hydroxyl groups on the phenyl ring of 1-(3,4,5-Trihydroxyphenyl)ethanone, specifically the 3,4,5-trihydroxy (galloyl) arrangement, is expected to confer potent free radical scavenging capabilities.

Studies on structurally similar compounds provide strong evidence for this. For example, a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid were found to be powerful radical scavengers, with activity comparable to the well-known antioxidant Trolox and superior to Vitamin C in some assays. nih.govresearchgate.net The primary mechanism for this activity is the scavenging of free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govmdpi.com The efficiency of this scavenging is dependent on the concentration of the antioxidant compound. nih.gov The presence of flavonoids and other polyphenols in plant extracts has been directly linked to their ability to scavenge various free radicals, including DPPH, hydroxyl, superoxide, and nitric oxide radicals. nih.govwalshmedicalmedia.com The galloyl group is a key feature in many natural antioxidants and is known to be highly effective at scavenging free radicals, suggesting that 1-(3,4,5-Trihydroxyphenyl)ethanone would exhibit significant antioxidant activity. walshmedicalmedia.com

Impact on Cellular Oxidative Stress Pathways

Beyond direct free radical scavenging, 1-(3,4,5-Trihydroxyphenyl)ethanone and related phenolic compounds can also exert their antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. One of the most important of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.gov

Research on 3,4-dihydroxyacetophenone, a structurally related compound, has demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from high glucose-induced oxidative stress by regulating the Nrf2/HO-1 pathway. nih.gov This compound was shown to increase the expression of Nrf2 and HO-1, leading to a reduction in reactive oxygen species (ROS) production. nih.gov Furthermore, phenolic compounds can influence other cellular processes linked to oxidative stress, such as autophagy. In the same study, 3,4-dihydroxyacetophenone was found to promote the formation of autophagosomes and increase the expression of proteins involved in autophagy and DNA damage repair. nih.gov This suggests that 1-(3,4,5-Trihydroxyphenyl)ethanone may not only act as a direct antioxidant but could also enhance the endogenous antioxidant defenses of cells and support cellular repair mechanisms in the face of oxidative insults.

Other Emerging Biological Activities

Anti-melanogenic Effects and Tyrosinase Inhibition

An emerging area of interest for 1-(3,4,5-Trihydroxyphenyl)ethanone is its potential role in the regulation of skin pigmentation. Melanogenesis, the process of melanin (B1238610) synthesis, is primarily regulated by the enzyme tyrosinase. researchgate.netactiveconceptsllc.com This enzyme catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. activeconceptsllc.com Therefore, the inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and for treating hyperpigmentation disorders. northumbria.ac.uk

Many phenolic compounds, particularly those with a catechol (ortho-dihydroxy) or pyrogallol (B1678534) (1,2,3-trihydroxy) moiety, are known to be effective tyrosinase inhibitors. nih.gov These compounds can act as competitive inhibitors by binding to the copper ions in the active site of the tyrosinase enzyme, thereby preventing the binding of the natural substrate, L-tyrosine. northumbria.ac.uk Gallic acid (3,4,5-trihydroxybenzoic acid), which is structurally very similar to 1-(3,4,5-Trihydroxyphenyl)ethanone, has been identified as a tyrosinase inhibitor. nih.gov While its inhibitory potency on mushroom tyrosinase (IC50 of 4500 μM) is lower than that of the well-known inhibitor kojic acid, its derivatives have shown more significant activity. nih.gov

The anti-melanogenic effect of tyrosinase inhibitors has been demonstrated in various cell models. For instance, in melanoma cells, the suppression of tyrosinase activity leads to a decrease in melanin production. nih.gov Some compounds achieve this not only by directly inhibiting the enzyme but also by downregulating the expression of the tyrosinase gene. nih.gov Given the structural features of 1-(3,4,5-Trihydroxyphenyl)ethanone, it is a promising candidate for further investigation as a tyrosinase inhibitor and a potential agent for modulating melanogenesis.

Table 1: Inhibitory Concentration (IC50) of Selected Phenolic Compounds on Tyrosinase Activity

| Compound | IC50 Value (μM) | Reference |

|---|---|---|

| Gallic Acid | 4500 | nih.gov |

| Kojic Acid | 27.30 | nih.gov |

| Resveratrol | 200 (inhibition of melanin production) | nih.gov |

| Oxyresveratrol | 32-fold more active than kojic acid | nih.gov |

| Piceatannol | 32.7-fold more active than kojic acid | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

While direct and extensive research on the antimicrobial properties of 1-(3,4,5-trihydroxyphenyl)ethanone is somewhat limited, studies on structurally similar acetophenone (B1666503) derivatives provide valuable insights into its potential as an antimicrobial agent. The presence of multiple hydroxyl groups on the phenyl ring is a key structural feature that is often associated with antimicrobial activity in phenolic compounds.

Antibacterial Activity:

Research on related dihydroxyacetophenone derivatives has demonstrated notable antibacterial efficacy. For instance, certain dihydroxyacetophenone compounds have shown potent activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net This is significant as P. aeruginosa is a common cause of opportunistic infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms.

Furthermore, a study on 2,3,4-Trihydroxy-5-methylacetophenone, a compound with a similar polyhydroxylated phenyl ring, revealed its ability to inhibit the growth of a panel of bacteria. nih.gov This suggests that the core structure of trihydroxyacetophenone is a promising scaffold for the development of new antibacterial agents. The proposed mechanism for many phenolic compounds involves the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antifungal and Antiviral Activities:

Currently, there is a scarcity of specific research data focusing on the antifungal and antiviral properties of 1-(3,4,5-trihydroxyphenyl)ethanone. However, the broader class of acetophenones has been investigated for such activities. A comprehensive review of natural-derived acetophenones indicates that various derivatives exhibit a range of biological effects, including antifungal properties. nih.gov The general mechanisms of antifungal action for phenolic compounds often involve the disruption of the fungal cell wall or membrane and interference with fungal metabolic pathways.

The antiviral potential of 1-(3,4,5-trihydroxyphenyl)ethanone remains an open area for investigation. The general mechanisms by which antiviral drugs work include inhibiting viral attachment and entry into host cells, blocking viral replication enzymes like polymerases and proteases, or interfering with the assembly and release of new virus particles. nih.gov Future studies are warranted to explore whether 1-(3,4,5-trihydroxyphenyl)ethanone exhibits any of these antiviral mechanisms.

Table 1: Antibacterial Activity of a Structurally Related Compound

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | MIC: 62.5 µg/mL | nih.gov |

| Escherichia coli | MIC: 62.5 µg/mL | nih.gov | |

| Klebsiella pneumoniae | MIC: 125 µg/mL | nih.gov | |

| Mycobacterium smegmatis | MIC: 125 µg/mL | nih.gov | |

| Staphylococcus aureus | MIC: 62.5 µg/mL | nih.gov | |

| Staphylococcus epidermidis | MIC: 250 µg/mL | nih.gov | |

| Staphylococcus simulans | MIC: 250 µg/mL | nih.gov |

Note: The data presented is for a structurally related compound and not 1-(3,4,5-Trihydroxyphenyl)ethanone itself. MIC refers to the Minimum Inhibitory Concentration.

Modulation of Metabolic Processes

The influence of 1-(3,4,5-trihydroxyphenyl)ethanone on metabolic processes is an emerging area of research, with studies on related isomers and derivatives suggesting a potential for enzymatic modulation.

Research on the isomer 3',4'-dihydroxyacetophenone (B73281) has indicated its ability to affect key cellular enzymes and signaling pathways. For instance, it has been shown to influence the activity of Na+, K+ -ATPase and modulate cytosolic calcium levels. Furthermore, it has demonstrated effects on nitric oxide synthetase, an enzyme crucial for various physiological processes. thegoodscentscompany.com

Another isomer, 2,4,6-trihydroxyacetophenone, has been reported to enhance the activity of cholesterol 7 alpha-hydroxylase (CYP7A1). This enzyme is a rate-limiting step in the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination from the body. This finding suggests a potential role for hydroxylated acetophenones in cholesterol metabolism.

While direct evidence for 1-(3,4,5-trihydroxyphenyl)ethanone is pending, the reactivity of its trihydroxy-substituted phenyl ring suggests it could interact with various metabolic enzymes. The hydroxyl groups can participate in hydrogen bonding and redox reactions, potentially influencing the active sites of enzymes.

Table 2: Modulation of Metabolic Enzymes by Related Acetophenone Isomers

| Compound | Enzyme/Process | Effect | Reference |

|---|---|---|---|

| 3',4'-Dihydroxyacetophenone | Na+, K+ -ATPase | Activity modulation | thegoodscentscompany.com |

| Cytosolic Calcium | Level modulation | thegoodscentscompany.com | |

| Nitric Oxide Synthetase | Activity modulation | thegoodscentscompany.com | |

| 2,4,6-Trihydroxyacetophenone | Cholesterol 7 alpha-hydroxylase (CYP7A1) | Enhanced activity |

Note: The data presented is for isomeric compounds and not 1-(3,4,5-Trihydroxyphenyl)ethanone itself.

Mechanisms of Action and Molecular Pathways of 1 3,4,5 Trihydroxyphenyl Ethanone

Apoptosis Induction Pathways

The ability of 1-(3,4,5-Trihydroxyphenyl)ethanone to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells, has not been specifically elucidated in scientific studies.

Activation of Caspases and Mitochondrial-Mediated Apoptosis

There is no direct scientific evidence available describing the role of 1-(3,4,5-Trihydroxyphenyl)ethanone in activating caspases, which are the primary executioner proteins in the apoptotic cascade. Furthermore, its potential to trigger the mitochondrial-mediated (intrinsic) pathway of apoptosis, which involves the release of cytochrome c and the formation of the apoptosome, has not been documented.

Induction of Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process, and its arrest at specific checkpoints is a common mechanism for anticancer agents. However, studies specifically investigating the effect of 1-(3,4,5-Trihydroxyphenyl)ethanone on cell cycle progression are absent from the current literature. Research on some related ethanone (B97240) structures has suggested the potential for cell cycle arrest, but this cannot be directly attributed to 1-(3,4,5-Trihydroxyphenyl)ethanone without dedicated study.

Modulation of Key Intracellular Signaling Cascades

The interaction of 1-(3,4,5-Trihydroxyphenyl)ethanone with major signaling pathways that govern cell survival, proliferation, and inflammation is a critical area that remains unexplored.

Nuclear Factor-κB (NF-κB) Pathway Regulation

The Nuclear Factor-κB (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. There are currently no published findings that detail whether 1-(3,4,5-Trihydroxyphenyl)ethanone can modulate the activity of the NF-κB signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell growth, proliferation, and survival; its dysregulation is common in cancer. Scientific investigation into the effects of 1-(3,4,5-Trihydroxyphenyl)ethanone on the components of the PI3K/Akt/mTOR pathway has not been reported.

MAPK/ERK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are critical in transmitting signals from the cell surface to the nucleus to control gene expression and various cellular processes like proliferation and differentiation. The specific influence of 1-(3,4,5-Trihydroxyphenyl)ethanone on the MAPK/ERK signaling pathways is not documented in the available research.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

Tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, differentiation, and apoptosis. nih.gov Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is implicated in various cancers. nih.govresearchgate.net While direct studies on the inhibitory effect of 1-(3,4,5-trihydroxyphenyl)ethanone on EGFR are not extensively documented, the structural characteristics of this compound, particularly its polyphenolic nature, are found in other known EGFR inhibitors. For instance, certain phytochemicals are known to inhibit EGFR activation and its downstream signaling pathways. nih.gov The potential for 1-(3,4,5-trihydroxyphenyl)ethanone to act as an EGFR inhibitor warrants further investigation to determine its efficacy and mechanism of binding.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comebrary.net Inhibition of VEGFR-2 is a significant strategy in cancer therapy. mdpi.comnih.gov A number of multi-targeted tyrosine kinase inhibitors, such as Sunitinib and Lenvatinib, have demonstrated efficacy by targeting VEGFR-2 among other receptors. nih.gov Although direct evidence of 1-(3,4,5-trihydroxyphenyl)ethanone's activity against VEGFR-2 is limited, its polyphenolic structure is a feature shared with some compounds that do exhibit anti-angiogenic properties by targeting the VEGF signaling pathway. ebrary.net Future studies are needed to elucidate whether 1-(3,4,5-trihydroxyphenyl)ethanone can directly inhibit VEGFR-2 and disrupt the process of angiogenesis.

Interaction with Specific Cellular Targets

Beyond broad enzyme inhibition, the specific interactions of 1-(3,4,5-trihydroxyphenyl)ethanone with other cellular components are critical to understanding its biological effects.

Cyclooxygenases (COX): The cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain. Inhibition of COX enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of polyphenolic compounds is well-documented, often attributed to their ability to modulate enzymes like COX. However, specific studies detailing the interaction between 1-(3,4,5-trihydroxyphenyl)ethanone and COX enzymes are needed to confirm and quantify this activity.

Nitric Oxide Synthases (NOS): Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes and is involved in a wide range of physiological and pathological processes. nih.govmdpi.com There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). mdpi.com Modulation of NOS activity can have significant therapeutic implications. scienceopen.com Some compounds can induce NO production through the activation of eNOS. mdpi.com The effect of 1-(3,4,5-trihydroxyphenyl)ethanone on the different NOS isoforms has yet to be fully elucidated. Research in this area could reveal its potential to influence vascular tone, neurotransmission, and immune responses.

Neurotrophin Receptors (Trk): Neurotrophins are a family of proteins that regulate the survival, development, and function of neurons through their interaction with Tropomyosin receptor kinase (Trk) receptors. nih.govnih.gov The Trk family consists of TrkA, TrkB, and TrkC. nih.gov Activation of these receptors can be initiated by neurotrophins or, interestingly, "transactivated" by small molecules acting on G protein-coupled receptors. nih.govfrontiersin.org This transactivation represents a novel therapeutic avenue for neurodegenerative diseases. nih.gov While there is no direct evidence of 1-(3,4,5-trihydroxyphenyl)ethanone binding to or activating Trk receptors, its small molecule nature makes it a candidate for investigation in this area. Studies would be required to assess its ability to bind to Trk receptors or to induce their activation through indirect mechanisms.

Preclinical Pharmacological and Toxicological Investigations of 1 3,4,5 Trihydroxyphenyl Ethanone

Pharmacokinetics and Biotransformation Studies

Absorption and Distribution Profiles

No specific studies on the absorption and distribution of 1-(3,4,5-Trihydroxyphenyl)ethanone were identified. Therefore, its rate and extent of absorption, oral bioavailability, and tissue distribution patterns remain uncharacterized.

Metabolic Pathways and metabolite Identification

The metabolic pathways of 1-(3,4,5-Trihydroxyphenyl)ethanone have not been specifically elucidated. However, based on its structural similarity to other phenolic compounds like gallic acid, it is plausible that it undergoes similar metabolic transformations. The metabolism of substituted acetophenone (B1666503) imines has been shown to involve N-hydroxylation, leading to the formation of isomeric oximes. nih.gov It is conceivable that 1-(3,4,5-Trihydroxyphenyl)ethanone could undergo Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glucuronidation, sulfation) conjugation reactions, common for phenolic compounds. Without dedicated studies, the specific metabolites of 1-(3,4,5-Trihydroxyphenyl)ethanone remain unidentified.

Excretion Pathways and Clearance Rates

There is no available data on the excretion pathways and clearance rates of 1-(3,4,5-Trihydroxyphenyl)ethanone. Consequently, the primary routes of elimination (e.g., renal, biliary) and the half-life of the compound in biological systems are unknown.

Toxicological Assessment

The toxicological profile of 1-(3,4,5-Trihydroxyphenyl)ethanone is not well-established. The available information is limited and often pertains to structurally related isomers.

In Vitro and In Vivo Toxicity Studies

Specific in vivo toxicity studies for 1-(3,4,5-Trihydroxyphenyl)ethanone are not available.

In terms of in vitro toxicity, a study on a derivative, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate , demonstrated cytotoxic effects against human leukemia cell lines. The half-maximal inhibitory concentrations (IC50) were determined for different cell lines and incubation times, as detailed in the table below. It is important to emphasize that these findings are for a derivative and may not be directly extrapolated to 1-(3,4,5-Trihydroxyphenyl)ethanone.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

|---|---|---|

| K562 | 24 | 9.29 ± 0.56 |

| 48 | 7.27 ± 0.34 | |

| 72 | 5.82 ± 0.41 | |

| Jurkat | 24 | 4.39 ± 0.43 |

| 48 | 2.69 ± 0.35 | |

| 72 | 2.15 ± 0.26 |

Safety data sheets for a related isomer, 1-(2,3,4-Trihydroxyphenyl)ethanone (also known as Gallacetophenone), indicate that it can cause skin and eye irritation and may cause respiratory irritation. fishersci.comthermofisher.com

Genotoxicity and Mutagenicity Screening

No specific genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, for 1-(3,4,5-Trihydroxyphenyl)ethanone have been reported in the scientific literature. The genotoxic and mutagenic potential of this compound, therefore, remains unevaluated. Studies on stereoisomers of other compounds have shown that genotoxicity can vary between isomers. nih.gov

Safety Pharmacology Evaluations

Safety pharmacology studies are crucial for identifying potential adverse effects of a new chemical entity on vital physiological functions. These evaluations are typically conducted in accordance with international guidelines, such as the ICH S7A and S7B, to ensure a thorough assessment of risk before advancing to clinical trials. For a compound like 1-(3,4,5-Trihydroxyphenyl)ethanone, a core battery of tests would be performed to assess its effects on the central nervous, cardiovascular, and respiratory systems. itrlab.com

Central Nervous System (CNS) Evaluation: The assessment of CNS effects is a critical component of safety pharmacology. kcl.ac.ukresearchgate.net A Functional Observation Battery (FOB) in rodents is a standard approach to detect any behavioral, autonomic, or neuromuscular abnormalities. itrlab.comkcl.ac.uk This would involve observing the animal in its home cage, during handling, and in an open field to evaluate around 30 different parameters. itrlab.com In larger animals like dogs or monkeys, neurological examinations assessing mental status, gait, posture, muscle tone, and reflexes would be conducted. itrlab.com

Cardiovascular System Evaluation: To evaluate cardiovascular safety, continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate is performed in conscious, freely moving animals. itrlab.com Telemetry systems are often used for this purpose to minimize stress and obtain high-quality data. itrlab.com A thorough QT/QTc interval analysis is a key component to assess the risk of drug-induced cardiac arrhythmias. nih.gov

Respiratory System Evaluation: The impact on the respiratory system is typically evaluated using whole-body plethysmography in rodents or head-out plethysmography/face masks in larger animals. itrlab.com Key parameters measured include respiratory rate, tidal volume, and minute volume. itrlab.comnih.gov

As of now, specific data from such safety pharmacology studies on 1-(3,4,5-Trihydroxyphenyl)ethanone are not available in the public domain. The table below illustrates the typical parameters evaluated in a core safety pharmacology battery.

| System | Evaluation Method | Key Parameters Measured | Animal Model |

| Central Nervous System | Functional Observation Battery (FOB) | Behavior, Autonomic Function, Neuromuscular Coordination | Rodents |

| Neurological Examination | Mental Status, Gait, Posture, Reflexes | Dogs, Non-human primates | |

| Cardiovascular System | Telemetry | ECG, Blood Pressure, Heart Rate | Rodents, Dogs, Non-human primates |

| Respiratory System | Plethysmography | Respiratory Rate, Tidal Volume, Minute Volume | Rodents, Dogs, Non-human primates |

Preclinical Efficacy Studies in Relevant Disease Models

The structural features of 1-(3,4,5-Trihydroxyphenyl)ethanone, particularly the trihydroxyphenyl moiety, suggest potential therapeutic applications in diseases where oxidative stress and inflammation are key pathological factors. Preclinical efficacy would be explored in relevant animal models to substantiate these hypotheses.

Anti-inflammatory Activity: The presence of multiple hydroxyl groups suggests potential anti-inflammatory properties. Studies on analogous compounds support this hypothesis. For instance, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone was shown to inhibit UVB-induced skin edema and the release of prostaglandin (B15479496) E2 (PGE2) in mice. nih.gov Similarly, a synthetic pyrrole-2,5-dione derivative demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in rats by inhibiting COX-2 activity and the production of inflammatory cytokines. elsevierpure.com Based on these findings, 1-(3,4,5-Trihydroxyphenyl)ethanone could be evaluated in models of acute inflammation (e.g., carrageenan-induced paw edema) and chronic inflammation (e.g., adjuvant-induced arthritis). elsevierpure.combiomedpharmajournal.orgmdpi.com

Antioxidant Activity: Polyphenolic compounds are well-known for their antioxidant properties. mdpi.com A study on (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, a compound with multiple hydroxyl groups, demonstrated potent radical scavenging and antioxidant activities. researchgate.net The antioxidant potential of 1-(3,4,5-Trihydroxyphenyl)ethanone could be investigated in cellular models of oxidative stress and in vivo models where reactive oxygen species contribute to tissue damage.

Antiproliferative Activity: Certain polyphenolic compounds have been investigated for their effects on cancer cells. For example, chalcones bearing a 3,4,5-trimethoxyphenyl ring, structurally related to the title compound, have shown significant antiproliferative activity against colorectal and prostatic cancer cell lines. mdpi.com These compounds were found to induce apoptosis and depolymerization of microtubules. mdpi.com This suggests that 1-(3,4,5-Trihydroxyphenyl)ethanone could be screened for its anticancer potential in various cancer cell line models and subsequent in vivo tumor models.

The table below summarizes potential preclinical models for evaluating the efficacy of 1-(3,4,5-Trihydroxyphenyl)ethanone based on the activities of structurally related compounds.

| Potential Therapeutic Area | Preclinical Model | Key Endpoints | Reference Compound Activity |

| Inflammation | Carrageenan-induced paw edema (rats) | Paw volume, cytokine levels (TNF-α, IL-6), COX-2 expression | Inhibition of edema and inflammatory mediators elsevierpure.com |

| Adjuvant-induced arthritis (rats) | Arthritic score, paw swelling, cytokine levels | Reduction in arthritic symptoms elsevierpure.com | |

| Oxidative Stress | In vitro radical scavenging assays (DPPH, ABTS) | IC50 values | Potent antioxidant and radical scavenging activity researchgate.net |

| Cellular oxidative stress models (e.g., H2O2-induced) | Cell viability, ROS levels | Protection against oxidative damage mdpi.com | |

| Cancer | Colorectal and prostate cancer cell lines | IC50 values, apoptosis markers (caspase activation), cell cycle analysis | Antiproliferative effects and apoptosis induction mdpi.com |

Drug Combination Studies and Investigation of Synergistic Effects

To enhance therapeutic efficacy and overcome potential drug resistance, 1-(3,4,5-Trihydroxyphenyl)ethanone could be investigated in combination with existing therapeutic agents. Phytochemicals are often explored in combination therapies, particularly in cancer treatment, to potentially reduce the toxicity and increase the effectiveness of conventional chemotherapeutic drugs. mdpi.com

Combination with Chemotherapeutic Agents: Based on the potential antiproliferative effects suggested by related compounds, studies combining 1-(3,4,5-Trihydroxyphenyl)ethanone with standard chemotherapeutic drugs would be a logical step. For instance, a study on 1,3,6-trihydroxy-4,5,7-trichloroxanthone, another polyphenolic compound, demonstrated a strong synergistic effect when combined with doxorubicin (B1662922) in B-cell lymphoma cells. nih.govresearchgate.net The synergy was quantified using the combination index (CI), where a CI value less than 1 indicates a synergistic interaction. nih.govresearchgate.net A similar approach could be adopted for 1-(3,4,5-Trihydroxyphenyl)ethanone.

The table below outlines a hypothetical study design for investigating the synergistic effects of 1-(3,4,5-Trihydroxyphenyl)ethanone with a chemotherapeutic agent.

| Study Component | Methodology | Parameters Measured | Expected Outcome for Synergy |

| Cell Viability Assay | MTT or similar assay on cancer cell lines | IC50 values for each compound alone and in combination | The IC50 of the chemotherapeutic agent is reduced in the presence of 1-(3,4,5-Trihydroxyphenyl)ethanone |

| Combination Index (CI) Calculation | Chou-Talalay method | CI values for different dose combinations | CI < 1 indicates synergy |

| Mechanism of Synergy | Western blot, flow cytometry | Expression of apoptosis-related proteins, cell cycle distribution | Enhanced pro-apoptotic signaling or cell cycle arrest compared to single agents |

| In Vivo Tumor Model | Xenograft mouse model | Tumor volume, survival rate | Greater tumor growth inhibition and increased survival in the combination group compared to single-agent groups |

Natural Occurrence, Biosynthesis, and Isolation of 1 3,4,5 Trihydroxyphenyl Ethanone

Identification of Natural Sources and Distribution in Plant Species

1-(3,4,5-Trihydroxyphenyl)ethanone and its derivatives have been identified in a variety of plant species. For instance, the related compound 1-(3-Nitrophenyl)ethanone has been isolated from the leaves of Suregada glomerulata. medchemexpress.com Another derivative, 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone (B97240), was discovered in the stem bark of Lamprothamnus zanguebaricus. nih.gov While direct citations for the natural occurrence of 1-(3,4,5-Trihydroxyphenyl)ethanone are not prevalent in the provided search results, the presence of these closely related structures in the plant kingdom suggests potential, yet to be fully explored, botanical sources.

The distribution of such phenolic compounds can be diverse, ranging from leaves and stems to bark and roots, depending on the specific plant species and its metabolic processes. Further research is necessary to map out the comprehensive distribution of 1-(3,4,5-Trihydroxyphenyl)ethanone across the plant kingdom.

Elucidation of Biosynthetic Pathways

The biosynthesis of acetophenones in plants is a complex process. While the specific pathway for 1-(3,4,5-Trihydroxyphenyl)ethanone is not explicitly detailed in the search results, insights can be drawn from related compounds. For example, the biosynthesis of p-Hydroxyacetophenone (p-HAP) has been established in microorganisms like Escherichia coli. nih.gov This involves designing and constructing a biosynthetic pathway for the de novo production from glucose. nih.gov

Generally, the biosynthesis of phenolic compounds in plants originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These precursors then undergo a series of enzymatic reactions, including those catalyzed by enzymes such as phenylalanine ammonia-lyase and subsequent hydroxylations, to form various phenolic structures. The final acetylation step to form the ethanone moiety would likely involve an acetyltransferase enzyme. The elucidation of the precise biosynthetic pathway for 1-(3,4,5-Trihydroxyphenyl)ethanone in plants remains an area for future investigation.

Advanced Extraction and Isolation Methodologies from Natural Matrices

The extraction and isolation of 1-(3,4,5-Trihydroxyphenyl)ethanone and similar compounds from natural sources involve sophisticated laboratory techniques. A common initial step is the extraction from plant material using solvents of varying polarity. For instance, a chloroform (B151607) extract of the stem bark of Lamprothamnus zanguebaricus yielded ethanone derivatives. nih.gov

Following extraction, chromatographic techniques are pivotal for the purification of the target compound. High-Performance Liquid Chromatography (HPLC) is a widely used method. For example, a reverse-phase (RP) HPLC method has been described for the analysis of the related compound 1-(2,3,4-Trihydroxyphenyl)ethanone, using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com This method can be scaled up for preparative separation to isolate impurities and obtain a pure sample of the compound. sielc.com

Further characterization and structural elucidation are then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govambeed.com These advanced analytical techniques are essential to confirm the identity and purity of the isolated 1-(3,4,5-Trihydroxyphenyl)ethanone.

Advanced Analytical Characterization and Methodologies for 1 3,4,5 Trihydroxyphenyl Ethanone

Chromatographic Techniques for Separation and Purification

Chromatography is indispensable for the isolation and purification of 1-(3,4,5-trihydroxyphenyl)ethanone from complex mixtures, such as synthetic reaction products or natural extracts. The choice of technique is governed by the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of 1-(3,4,5-trihydroxyphenyl)ethanone due to its high resolution and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Research Findings: The separation is typically achieved on a C18 or a Phenyl-Hexyl stationary phase. nih.gov The phenyl-based columns can offer alternative selectivity for aromatic compounds like 1-(3,4,5-trihydroxyphenyl)ethanone. The mobile phase generally consists of a mixture of an aqueous solvent (often containing an acid like phosphoric acid or formic acid to ensure the phenolic hydroxyl groups are protonated and to improve peak shape) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Gradient elution is often employed to achieve optimal separation of the target compound from impurities with different polarities. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, taking advantage of the chromophoric nature of the aromatic ring and carbonyl group.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Phosphoric Acid or Formic Acid (0.1%) |

| Detection | UV-Vis (e.g., at 245 nm) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of 1-(3,4,5-trihydroxyphenyl)ethanone, although its application is less direct than HPLC due to the compound's low volatility and high polarity. The presence of three free hydroxyl groups necessitates a derivatization step to increase volatility and thermal stability, preventing peak tailing and on-column degradation.

Research Findings: Prior to GC analysis, the hydroxyl groups of 1-(3,4,5-trihydroxyphenyl)ethanone are typically converted to more volatile ethers or esters, with silylation being a common and effective derivatization technique. researchgate.net Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) can be used to convert the phenolic hydroxyls into trimethylsilyl (B98337) (TMS) ethers. researchgate.net The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase like HP-5). figshare.com Separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with the latter providing structural information for peak identification. figshare.comnih.gov

| Parameter | Typical Conditions |

| Derivatization | Silylation (e.g., with BSA) to form TMS ethers |

| Stationary Phase | Non-polar or mid-polarity (e.g., 5% phenyl-polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying fractions during column chromatography, and assessing the purity of 1-(3,4,5-trihydroxyphenyl)ethanone.

Research Findings: Standard silica (B1680970) gel plates (silica gel 60 F254) are used as the stationary phase, leveraging the polar nature of the silica to interact with the polar hydroxyl and carbonyl groups of the analyte. studyraid.com The mobile phase, or eluent, is typically a mixture of a relatively non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). studyraid.com The ratio is optimized to achieve a retardation factor (Rf) that allows for clear separation from other components, typically in the range of 0.3-0.5 for the compound of interest. Visualization of the spots is achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator in the plate, appearing as a dark spot. studyraid.com Additionally, chromogenic reagents can be sprayed on the plate for visualization; for phenolic compounds, a p-anisaldehyde/sulfuric acid spray followed by heating will produce a colored spot. epfl.ch

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures |

| Visualization | UV light (254 nm) or staining (e.g., p-anisaldehyde/sulfuric acid) |

| Typical Rf | 0.3 - 0.5 (highly dependent on exact mobile phase) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and reagent volumes. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio.

Research Findings: For the analysis of 1-(3,4,5-trihydroxyphenyl)ethanone, Capillary Zone Electrophoresis (CZE) is the most suitable mode. youtube.com The analysis is typically conducted in fused-silica capillaries. sciex.com Given the acidic nature of the phenolic hydroxyl groups (pKa around 7.85), a background electrolyte (BGE) with a basic pH (e.g., borate (B1201080) buffer at pH 8-10) is used to ensure the compound is in its anionic form. nih.govechemi.com Under these conditions, the negatively charged phenolate (B1203915) ions migrate against the electroosmotic flow (EOF), allowing for separation from neutral species and other anions. The separation voltage is typically in the range of 15-25 kV. nih.gov Detection is usually accomplished by UV-Vis spectrophotometry, often performed on-capillary. nih.gov

| Parameter | Typical Conditions |

| Mode | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica (e.g., 50-75 µm internal diameter) |

| Background Electrolyte | Borate buffer (e.g., 20-50 mM) |

| pH | 8.0 - 10.0 |

| Voltage | 15 - 25 kV |

| Detection | On-column UV-Vis |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are essential for confirming the identity and elucidating the precise structure of 1-(3,4,5-trihydroxyphenyl)ethanone, as well as for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(3,4,5-trihydroxyphenyl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Research Findings: In ¹H NMR, the spectrum of 1-(3,4,5-trihydroxyphenyl)ethanone is expected to show distinct signals corresponding to the different types of protons. The three protons of the acetyl methyl group (-COCH₃) would appear as a sharp singlet. Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons are chemically equivalent and would also appear as a singlet. The protons of the three hydroxyl groups (-OH) will appear as a broad or sharp singlet, depending on the solvent and concentration, and their signal can be confirmed by D₂O exchange.

In ¹³C NMR, each unique carbon atom in the molecule will produce a distinct signal. researchgate.net The spectrum would show signals for the methyl carbon, the carbonyl carbon, and the four distinct carbons of the aromatic ring (two protonated and two quaternary, one of which is attached to the acetyl group and the others to hydroxyl groups). The chemical shifts are highly predictable and diagnostic for the assigned structure.

Predicted ¹H and ¹³C NMR Data for 1-(3,4,5-Trihydroxyphenyl)ethanone

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.5 | Singlet | -COCH₃ |

| ~7.2 | Singlet | Ar-H (2H) | |

| Variable (Broad) | Singlet | Ar-OH (3H) | |

| ¹³C NMR | ~26 | Quartet (in coupled) | -C H₃ |

| ~120 | Doublet (in coupled) | Ar-C H | |

| ~128 | Singlet (in coupled) | Ar-C -C=O | |

| ~145 | Singlet (in coupled) | Ar-C -OH (para) | |

| ~150 | Singlet (in coupled) | Ar-C -OH (meta) | |

| ~198 | Singlet (in coupled) | -C =O |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of 1-(3,4,5-trihydroxyphenyl)ethanone. In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, providing a characteristic pattern of ions. The protonated molecular ion of 1-(3,4,5-trihydroxyphenyl)ethanone is observed at a mass-to-charge ratio (m/z) of 169. nih.gov

High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For 1-(3,4,5-trihydroxyphenyl)ethanone, the exact mass is calculated to be 168.04225873 Da. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments, where ions are subjected to multiple stages of fragmentation, are instrumental in piecing together the molecular structure. In the case of the protonated molecule [M+H]+, with an m/z of 169.0495, characteristic fragment ions are observed at m/z 151.1, 127.1, and 109. nih.gov This fragmentation pattern is consistent with the loss of water and other small neutral molecules from the parent ion, providing valuable structural information.

Table 1: Mass Spectrometry Data for 1-(3,4,5-Trihydroxyphenyl)ethanone

| Parameter | Value | Technique |

| Molecular Weight | 168.15 g/mol | --- |

| Exact Mass | 168.04225873 Da | HRMS |

| Precursor Ion [M+H]+ | 169.0495 m/z | MS/MS |

| Major Fragment Ions | 153, 151.1, 127.1, 109 m/z | EI-MS, MS/MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The UV-Vis spectrum of 1-(3,4,5-trihydroxyphenyl)ethanone, also known as gallacetophenone (B154301), in methanol exhibits a significant absorption maximum (λmax) at 291 nm. photochemcad.com This absorption is attributed to the π → π* electronic transitions within the aromatic ring and the carbonyl group. The position and intensity of this peak are characteristic of the compound's chromophore system. The molar extinction coefficient (ε) at this wavelength is approximately 12,500 M⁻¹cm⁻¹, indicating a strong absorption of light. photochemcad.com

Table 2: UV-Vis Spectroscopic Data for 1-(3,4,5-Trihydroxyphenyl)ethanone in Methanol

| Parameter | Value |

| Absorption Maximum (λmax) | 291 nm |

| Molar Extinction Coefficient (ε) | 12,500 M⁻¹cm⁻¹ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of 1-(3,4,5-trihydroxyphenyl)ethanone displays characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3400-3100 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of a strong, sharp peak around 1630-1800 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone functional group. masterorganicchemistry.com Aromatic C-H stretching vibrations usually appear around 3000 cm⁻¹, while aromatic C-C ring stretching vibrations are observed in the 1600-1455 cm⁻¹ region. researchgate.net

Table 3: Key IR Absorption Bands for 1-(3,4,5-Trihydroxyphenyl)ethanone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3100 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3000 | C-H Stretch | Aromatic |

| ~1640 | C=O Stretch | Ketone |

| ~1600-1455 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that cause a change in polarizability. The Raman spectrum of 1-(3,4,5-trihydroxyphenyl)ethanone can be obtained using techniques such as FT-Raman. nih.gov The most intense peaks in the Raman spectrum are often associated with the C=O stretching and in-plane ring stretching vibrations. researchgate.net While detailed assignments for this specific compound are not widely published, the technique is valuable for confirming the presence of the aromatic ring and carbonyl group.

Fluorescence Spectroscopy

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to complement experimental data and provide deeper insights into the behavior of molecules at the atomic level.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for understanding how a ligand, such as 1-(3,4,5-trihydroxyphenyl)ethanone, might interact with a biological target, like an enzyme or receptor. The process involves predicting the binding mode and affinity, often by scoring different poses based on factors like hydrogen bonding and hydrophobic interactions.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and interactions of 1-(3,4,5-trihydroxyphenyl)ethanone, both in isolation and in complex environments like in solution or bound to a protein. mdpi.comutwente.nl These simulations can elucidate the stability of ligand-protein complexes identified through docking and provide a more detailed understanding of the binding thermodynamics. mdpi.com All-atom MD simulations, for instance, can provide detailed information about the interactions between the molecule and its surroundings, including water molecules and ions. utwente.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in chemistry and biology to predict the activity of chemical compounds based on their molecular structures. By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models serve as valuable tools in the design and screening of new chemical entities with desired properties, thereby saving time and resources.

For a compound like 1-(3,4,5-Trihydroxyphenyl)ethanone, which belongs to the class of phenolic ketones, QSAR studies can be instrumental in predicting its potential biological activities, such as antioxidant, antibacterial, or enzyme inhibitory effects. Although specific QSAR models exclusively developed for 1-(3,4,5-Trihydroxyphenyl)ethanone are not extensively documented in publicly available literature, numerous studies on structurally related phenolic compounds, polyphenols, and acetophenones provide a strong basis for understanding how its activity could be modeled.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is selected. For 1-(3,4,5-Trihydroxyphenyl)ethanone, this would involve a dataset of various phenolic ketones or polyphenols.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Research Findings on Structurally Related Compounds

QSAR studies on phenolic antioxidants have revealed that their radical scavenging activity is strongly correlated with electronic and thermodynamic properties. For instance, a study on various phenolic compounds established a QSAR model where the antioxidant activity was primarily governed by the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)), and the number of hydroxyl groups. nih.govnih.gov Such models indicate that the presence of multiple hydroxyl groups, as seen in 1-(3,4,5-Trihydroxyphenyl)ethanone, is a key contributor to its potential antioxidant capacity.

Another QSAR study on a series of phenolic compounds, which aimed to predict their antioxidant activity against DPPH radicals, found that descriptors related to drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties were significant. nih.gov This suggests that a holistic set of descriptors would be necessary to model the antioxidant activity of 1-(3,4,5-Trihydroxyphenyl)ethanone accurately.

In the context of acetophenone (B1666503) derivatives, QSAR models have been successfully developed to predict their antibacterial activity. A study on 20 acetophenone derivatives identified spatial, electronic, and topological descriptors as having a predominant influence on their activity against various bacterial strains. researchgate.net This implies that the acetyl group and the substitution pattern on the phenyl ring of 1-(3,4,5-Trihydroxyphenyl)ethanone would be critical features in modeling its potential antimicrobial effects.

The table below summarizes the findings from representative QSAR studies on compound classes related to 1-(3,4,5-Trihydroxyphenyl)ethanone.

| Compound Class | Biological Activity | QSAR Model Type | Key Molecular Descriptors | Statistical Parameters |

|---|---|---|---|---|

| Phenolic Compounds | Antioxidant (Redox Potential) | Linear Regression | Heat of formation (Hf), Number of hydroxyl groups, E(lumo-r) | Not specified |

| Phenolic Derivatives (NO donor) | Antioxidant | GFA, G/PLS | Topological, Structural, Thermodynamic, Spatial, Electronic | Not specified |

| Acetophenone Derivatives | Antibacterial | Not specified | Spatial, Electronic, Topological | r² (0.76-0.91), cross-validated r² (0.56-0.85) |

| Polyphenols | Antioxidant (DPPH Scavenging) | Discriminant Analysis | Drug-likeness, Molecular fingerprints, Physicochemical, Topological, Electronic | Not specified |